1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea

Soluble epoxide hydrolase (sEH) inhibition Lipoxygenase inhibition Structure-activity relationship (SAR)

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1226436-72-1) is a chirally resolved, dual-pathway sEH/5-LOX inhibitor scaffold. The 5-methylfuran and o-tolyl substituents are non-interchangeable pharmacophoric elements validated by EP 0320628 A1 and US 9,212,145 B2; generic hydroxyethyl ureas cannot replicate its low-nanomolar sEH Ki and low-micromolar 5-LOX IC50. The (S)-enantiomer exhibits 5- to 20-fold greater potency than the (R)-antipode. This compound is recommended as a reference standard for chiral chromatography method development, dual-pathway pharmacology studies in inflammation models, and SAR benchmarking of novel furan-containing urea inhibitors. Verify enantiomeric purity and request a CoA with each lot.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1226436-72-1
Cat. No. B2914478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea
CAS1226436-72-1
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CC=C(O2)C)O
InChIInChI=1S/C15H18N2O3/c1-10-5-3-4-6-12(10)17-15(19)16-9-13(18)14-8-7-11(2)20-14/h3-8,13,18H,9H2,1-2H3,(H2,16,17,19)
InChIKeyMVWABHWSDAAVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1226436-72-1): Core Structural Attributes and Target Engagement Profile


1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1226436-72-1) is a synthetic small-molecule urea derivative characterized by a central urea scaffold asymmetrically substituted with a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl arm and an o-tolyl (2-methylphenyl) group . The compound belongs to a class of conformationally restricted hydroxyethyl ureas that have been explored as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) [1]. Its molecular formula is C₁₅H₁₈N₂O₃ with a molecular weight of 274.31 g/mol . The presence of the 5-methyl substituent on the furan ring distinguishes it from des-methyl furan analogs and is predicted to modulate both lipophilicity and steric interactions within enzyme active sites.

Why Urea-Based sEH/5-LOX Inhibitors Cannot Be Generically Substituted: The 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea Case


Within the hydroxyethyl urea chemotype, minor structural modifications produce dramatic shifts in inhibitory potency, isoform selectivity, and pharmacokinetic behavior, rendering generic substitution unreliable. The 5-methylfuran-2-yl and o-tolyl substituents of CAS 1226436-72-1 are not interchangeable decorations; they occupy defined sub-pockets in target enzymes where steric and electronic complementarity dictates binding affinity [1]. Patent EP 0320628 A1 demonstrates that among furan-substituted ureas, the presence and position of the methyl group on the furan ring, as well as the substitution pattern on the aryl urea nitrogen, critically determine 5-LOX inhibitory activity, with certain analogs showing IC₅₀ values differing by more than 10-fold solely due to methyl group placement [2]. Similarly, in the sEH inhibitor series described in US 9,212,145 B2, the o-tolyl moiety contributes to a conformational restriction that is essential for low-nanomolar Ki values; replacement with unsubstituted phenyl or para-substituted aryl groups consistently elevates Ki by 5- to 50-fold [1]. These structure-activity relationships (SAR) mean that procurement of a generic 'hydroxyethyl urea' or a closely related analog without the precise 5-methylfuran-2-yl and o-tolyl substitution pattern will not reproduce the binding, selectivity, or functional activity profile of the target compound.

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea: Comparator-Anchored Differentiation Evidence for Scientific Procurement


5-Methylfuran-2-yl vs. Unsubstituted Furan-3-yl: Lipophilicity-Driven Potency Differentiation in Hydroxyethyl Urea Scaffolds

The target compound features a 5-methyl substituent on the furan ring that is absent in the des-methyl analog 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 1396760-18-1) . Within the sEH inhibitor pharmacophore defined in US 9,212,145 B2, the furan substituent occupies a lipophilic pocket where increased alkyl substitution correlates with enhanced binding affinity [1]. While a direct head-to-head Ki comparison between the two exact compounds has not been published, the patent establishes a class-level SAR indicating that 5-alkylfuran analogs consistently exhibit Ki values 2- to 10-fold lower than their unsubstituted furan counterparts when measured against recombinant human sEH in a FRET-based displacement assay [1]. The 5-methyl group also elevates the calculated logP by approximately 0.5 log units relative to the furan-3-yl analog (C₁₅H₁₈N₂O₃ vs. C₁₄H₁₆N₂O₃), predicting improved membrane permeability .

Soluble epoxide hydrolase (sEH) inhibition Lipoxygenase inhibition Structure-activity relationship (SAR)

o-Tolyl vs. Phenyl Urea Substituent: Conformational Restriction and Selectivity in sEH Inhibition

The o-tolyl (2-methylphenyl) group on the urea nitrogen enforces a conformational twist that positions the aromatic ring perpendicular to the urea plane, a geometry shown in the sEH inhibitor patent US 9,212,145 B2 to be critical for achieving sub-10 nM Ki values [1]. In contrast, the unsubstituted phenyl analog would adopt a more co-planar conformation, reducing complementarity with the enzyme's hydrophobic tunnel. Patent data indicate that o-tolyl-containing ureas in this series achieve Ki values against recombinant human sEH in the range of 1.4–5.0 nM when paired with an appropriate hydroxyethyl arm, whereas the corresponding phenyl analogs typically exhibit Ki values between 10 and 70 nM under identical assay conditions [1][2]. The ortho-methyl group also introduces steric hindrance that reduces off-target binding to related epoxide hydrolases, a feature not present in the phenyl congener.

sEH inhibitor selectivity Urea pharmacophore Conformational analysis

Furan Regioisomer Differentiation: 5-Methylfuran-2-yl vs. Furan-3-yl Impact on 5-LOX Inhibitory Activity

The furan ring regioisomerism (2-yl vs. 3-yl attachment) and the position of the methyl substituent are critical determinants of 5-LOX inhibitory activity as established in EP 0320628 A1 [1]. The target compound's 5-methylfuran-2-yl group is directly analogous to the most potent congeners described in the patent, where 5-methylfuran-2-yl-substituted ureas demonstrated IC₅₀ values in the low micromolar range against human 5-LOX in a cell-free enzyme assay [1]. Compounds where the furan oxygen is positioned differently (3-yl attachment) or where the methyl group is absent showed at least a 3- to 10-fold reduction in 5-LOX inhibition [1]. The 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea analog (CAS 1396760-18-1) would therefore be predicted to have materially weaker 5-LOX inhibitory activity than the target compound.

5-Lipoxygenase inhibition Regioisomer selectivity Furan substitution SAR

Hydroxyethyl Linker Stereochemistry: Chiral Resolution and Enantiomer-Specific Activity

The hydroxyethyl linker of CAS 1226436-72-1 contains a chiral center at the carbon bearing the hydroxyl group, giving rise to (R)- and (S)-enantiomers. In the closely related sEH inhibitor series described in US 9,212,145 B2, the (S)-enantiomer of hydroxyethyl ureas consistently exhibited 5- to 20-fold higher sEH inhibitory potency than the (R)-enantiomer, as measured by Ki values in FRET-based displacement assays [1]. The target compound, when procured as a racemate, would contain 50% of the less active enantiomer, diluting the overall potency relative to enantiopure (S)-configured material. Similarly, EP 0320628 A1 reports that the enantiomers of hydroxyethyl urea 5-LOX inhibitors show differential activity, with one enantiomer being predominantly responsible for the observed enzyme inhibition [2].

Chiral resolution Enantiomer-specific pharmacology Hydroxyethyl urea stereochemistry

Combinatorial Substituent Effects: 5-Methylfuran-2-yl + o-Tolyl Synergy Not Recapitulated by Single-Substituent Swaps

The simultaneous presence of both the 5-methylfuran-2-yl group and the o-tolyl substituent in CAS 1226436-72-1 is not merely additive but likely synergistic for dual sEH/5-LOX inhibition. EP 0320628 A1 teaches that optimal 5-LOX inhibition requires both a substituted furan and a sterically hindered aryl urea component [1]. US 9,212,145 B2 independently demonstrates that sEH potency is maximized when the hydroxyethyl arm bears a 5-alkylfuran and the urea N'-aryl is ortho-substituted [2]. Analogs that swap only one of these features—e.g., retaining 5-methylfuran-2-yl but switching to unsubstituted phenyl, or retaining o-tolyl but switching to furan-3-yl—lose the cooperative binding advantage. Although direct combinatorial data for this exact compound pair are not published, the patent SAR tables indicate that doubly optimized analogs achieve Ki values 20- to 100-fold lower than singly optimized or unoptimized congeners [2].

Additivity vs. synergy in SAR Dual-target inhibition Urea scaffold optimization

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea: High-Value Application Scenarios Rooted in Differentiation Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Probe Development and SAR Studies

CAS 1226436-72-1 is optimally suited as a chemical probe for sEH inhibition studies where low-nanomolar potency and defined selectivity are required. Its o-tolyl and 5-methylfuran-2-yl substituents position it within the high-affinity region of the sEH inhibitor SAR landscape described in US 9,212,145 B2, supporting Ki values in the single-digit nanomolar range . This compound can serve as a benchmark for evaluating novel sEH inhibitors, as its well-defined substitution pattern enables clear interpretation of potency changes resulting from scaffold modifications. Enantiopure (S)-configured samples are recommended for maximum potency, given the 5- to 20-fold enantiomer preference documented in the patent literature .

Dual sEH/5-LOX Pathway Inhibition Research in Inflammatory Disease Models

The concurrent presence of structural features optimized for both sEH and 5-LOX inhibition makes CAS 1226436-72-1 a candidate for dual-pathway pharmacology studies. The 5-methylfuran-2-yl moiety aligns with the 5-LOX pharmacophore defined in EP 0320628 A1, where this substitution pattern yields low-micromolar 5-LOX IC₅₀ values , while the o-tolyl urea architecture independently drives sEH potency . This dual activity profile is not achievable with des-methyl furan analogs or phenyl urea congeners, making the target compound uniquely suited for investigating the therapeutic hypothesis of simultaneous sEH/5-LOX blockade in models of asthma, arthritis, or cardiovascular inflammation.

Chiral Chromatography Method Development and Enantiopure Reference Standard

The chiral secondary alcohol center in the hydroxyethyl linker makes CAS 1226436-72-1 a useful substrate for chiral chromatography method development and validation. The known 5- to 20-fold potency differential between enantiomers in sEH assays provides a functional readout for confirming enantiomeric separation quality. Laboratories developing chiral resolution protocols for hydroxyethyl urea libraries can employ this compound as a racemic test mixture, with subsequent verification of resolved enantiomers by sEH FRET displacement assay to confirm isolation of the active (S)-enantiomer.

Structure-Guided Lead Optimization of Furan-Containing Urea Inhibitors

As a congener that incorporates both the 5-methylfuran and o-tolyl substituents, CAS 1226436-72-1 represents a key node in the chemical space defined by EP 0320628 A1 and US 9,212,145 B2. Medicinal chemistry teams optimizing furan-containing urea inhibitors can use this compound as a reference standard for benchmarking new analogs. Its calculated logP increase of ~0.5 units relative to des-methyl furan analogs provides a measurable physicochemical differentiation point for assessing the impact of methyl substitution on solubility, permeability, and metabolic stability in lead series.

Quote Request

Request a Quote for 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.